molecular formula C6H8O3 B8737403 (3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one

(3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one

Cat. No.: B8737403
M. Wt: 128.13 g/mol
InChI Key: ZAOPDCXUXVLHMW-UJURSFKZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(3aR,6aR)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan-4-one

InChI

InChI=1S/C6H8O3/c7-5-3-9-6-4(5)1-2-8-6/h4,6H,1-3H2/t4-,6+/m0/s1

InChI Key

ZAOPDCXUXVLHMW-UJURSFKZSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1C(=O)CO2

Canonical SMILES

C1COC2C1C(=O)CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=P([O-])([O-])O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 250 mL round bottom flask, NaOCl (6.15 g, 14% w/w) was diluted in 100 mL of water. The pH of the solution was adjusted to 9.5 using a 1M NaHCO3 aqueous solution. In a separate 250 mL round bottom flask, hexahydrofuro[2,3-b]furan-3-ol (1 g, 7.7 mmol, 1 eq.) was dissolved in 15 mL of AcOEt at 0° C. Then KBr (91 mg, 0.77 mmol, 0.1 eq.) dissolved in 1 mL of water was added followed by the addition of TEMPO (12 mg, 0.08 mmol, 0.01 eq.). Finally, the NaOCl mixture was added dropwise. After 15 minutes of stirring at 0° C., the mixture was extracted 3 times with 100 mL of AcOEt. The collected organic layers were dried over Na2SO4 and the solvent was evaporated under reduced pressure to afford 950 mg of a white solid, yield: 96%. The resulting tetrahydrofuro[2,3-b]furan-3(2H)-one was used in the next step without further purification.
Name
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
91 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
12 mg
Type
catalyst
Reaction Step Six
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.